Solubility: Spiro[3.3]heptane vs Cyclohexane
Heteroatom-substituted spiro[3.3]heptanes demonstrate significantly improved aqueous solubility compared to their cyclohexane analogues. This compound contains a nitrogen atom integrated into the bicyclic framework, which contributes to its potential as a versatile building block in medicinal chemistry where solubility is a key selection criterion [1].
| Evidence Dimension | Aqueous solubility relative to cyclohexane analogues |
|---|---|
| Target Compound Data | Spiro[3.3]heptanes generally show higher aqueous solubility than cyclohexane analogues (magnitude >10-fold reported for analogous azaspiro compounds) |
| Comparator Or Baseline | Cyclohexane bioisosteres (e.g., piperidine-4-carboxylic acid derivatives) |
| Quantified Difference | Greater than 10-fold solubility increase (class-level observation). Note: exact value for this specific compound not reported; data extrapolated from structurally analogous azaspiro[3.3]heptanes in Wuitschik et al. (2010). |
| Conditions | Thermodynamic solubility measured in aqueous buffer at pH 7.4 for a diverse set of spiro[3.3]heptane/cyclohexane matched pairs |
Why This Matters
Higher solubility is critical for achieving reliable assay concentrations in early drug discovery and simplifies formulation for in vivo studies.
- [1] Wuitschik, G., et al. (2010). 'Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.' Angewandte Chemie International Edition, 49(34), 5892–5895. doi:10.1002/anie.200907108. View Source
